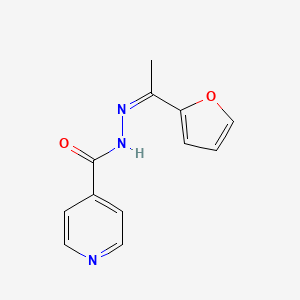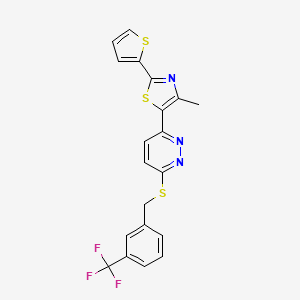
Furonazide, (Z)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Furonazide, (Z)-, also known as N’-[1-(Furan-2-yl)ethylidene]pyridine-4-carbohydrazide, is a crystalline tuberculostatic drug substance. It has a chemical formula of C12H11N3O2 and a molar mass of 229.239 g·mol−1. The compound is known for its bacteriostatic action and is used primarily in the treatment of tuberculosis .
Méthodes De Préparation
Furonazide, (Z)-, was first synthesized in 1955 by Kazuo Miyatake. The synthesis involves the reaction of isoniazid with 2-acetylfuran in ethanol under reflux conditions. The reaction mixture is then filtered to obtain the crystalline product . Industrial production methods typically follow similar synthetic routes, ensuring the purity and yield of the compound through controlled reaction conditions and purification steps.
Analyse Des Réactions Chimiques
Furonazide, (Z)-, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.
Applications De Recherche Scientifique
Furonazide, (Z)-, has several scientific research applications:
Chemistry: It is used as a model compound in studying the reactivity of hydrazides and their derivatives.
Biology: The compound’s bacteriostatic properties make it valuable in microbiological research, particularly in studying tuberculosis.
Medicine: Furonazide, (Z)-, is used in the development of new antitubercular drugs and in understanding the mechanisms of drug resistance in tuberculosis.
Mécanisme D'action
Furonazide, (Z)-, exerts its effects by inhibiting the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall. The compound targets the enzyme involved in the synthesis of these acids, leading to the disruption of cell wall formation and ultimately the death of the mycobacteria .
Comparaison Avec Des Composés Similaires
Furonazide, (Z)-, is similar to other hydrazide derivatives, such as isoniazid and pyrazinamide. it is unique in its structure, which includes a furan ring and a pyridine ring. This unique structure contributes to its specific bacteriostatic properties and its effectiveness against tuberculosis. Similar compounds include:
Isoniazid: Another antitubercular drug with a similar mechanism of action.
Pyrazinamide: A compound used in combination therapy for tuberculosis.
Ethionamide: Another hydrazide derivative with antitubercular activity.
Propriétés
Numéro CAS |
1839466-57-7 |
|---|---|
Formule moléculaire |
C12H11N3O2 |
Poids moléculaire |
229.23 g/mol |
Nom IUPAC |
N-[(Z)-1-(furan-2-yl)ethylideneamino]pyridine-4-carboxamide |
InChI |
InChI=1S/C12H11N3O2/c1-9(11-3-2-8-17-11)14-15-12(16)10-4-6-13-7-5-10/h2-8H,1H3,(H,15,16)/b14-9- |
Clé InChI |
GNDPAVKYAUIVEB-ZROIWOOFSA-N |
SMILES isomérique |
C/C(=N/NC(=O)C1=CC=NC=C1)/C2=CC=CO2 |
SMILES canonique |
CC(=NNC(=O)C1=CC=NC=C1)C2=CC=CO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(6-chloro-1H-indol-1-yl)ethyl]-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide](/img/structure/B11230605.png)
![N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methylpropyl]-2-[(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B11230606.png)


![N-(4-Ethylphenyl)-2-{[4-methyl-6-(piperidine-1-sulfonyl)quinolin-2-YL]sulfanyl}acetamide](/img/structure/B11230619.png)
![6-chloro-N-(2-ethoxyphenyl)-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B11230626.png)
![N-{2-[1-(2-ethyl-6-methylphenyl)-1H-tetrazol-5-yl]propan-2-yl}-3-(trifluoromethyl)aniline](/img/structure/B11230631.png)
![N-(2-Ethoxyphenyl)-2-{[4-methyl-6-(piperidine-1-sulfonyl)quinolin-2-YL]sulfanyl}acetamide](/img/structure/B11230646.png)
![N-(3-chloro-4-methoxyphenyl)-2-{4-[(7-methyl-2-oxo-2H-chromen-4-yl)methyl]piperazin-1-yl}acetamide](/img/structure/B11230650.png)
![N-(4-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-methylpropanamide](/img/structure/B11230653.png)
![N~4~-(4-ethoxyphenyl)-1-phenyl-N~6~,N~6~-dipropyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B11230658.png)
![3-{[7-(3-chlorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino}propan-1-ol](/img/structure/B11230661.png)
![N-(2-methoxybenzyl)-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B11230665.png)
![4-[(4-methoxyphenyl)sulfonyl]-N-(3-methylphenyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B11230690.png)
